

Technical Guide: Physicochemical Properties of (2-Phenylquinolin-7-yl)methanol

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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

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Abstract

(2-Phenylquinolin-7-yl)methanol is a pivotal intermediate in the synthesis of complex heterocyclic molecules, notably potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy. This technical guide provides a comprehensive overview of the known physicochemical properties of **(2-Phenylquinolin-7-yl)methanol**, detailed experimental protocols for its synthesis and characterization, and its role in the development of targeted therapeutics. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Properties

(2-Phenylquinolin-7-yl)methanol, identified by CAS Number 361457-37-6, is a heterocyclic alcohol.^{[1][2][3][4]} Its core structure consists of a quinoline ring system substituted with a phenyl group at position 2 and a hydroxymethyl group at position 7.

Physicochemical Data

A summary of the key physicochemical properties for **(2-Phenylquinolin-7-yl)methanol** is provided in Table 1. It is important to note that while some properties are readily available from chemical supplier databases, others, such as the melting point, boiling point, pKa, and logP, are

not extensively reported in the scientific literature and may require experimental determination for precise values.

Table 1: Physicochemical Properties of **(2-Phenylquinolin-7-yl)methanol**

Property	Value	Source
CAS Number	361457-37-6	[1] [2] [3] [4]
Molecular Formula	C ₁₆ H ₁₃ NO	[1] [3]
Molecular Weight	235.28 g/mol	[1]
Appearance	Solid (predicted)	[5]
Melting Point	Not explicitly reported. Experimental determination recommended.	
Boiling Point	Not reported. Likely high due to molecular weight and functional groups.	
Solubility	Soluble in methanol and other organic solvents. Preparation of 1 mM, 5 mM, and 10 mM solutions in organic solvents is documented.	[1]
pKa	Not reported. The quinoline nitrogen is basic, and the hydroxyl group is weakly acidic.	
logP (predicted)	Not explicitly reported. Computational estimation is recommended.	
Purity	Commercially available with purities up to 97%.	[3]

Synthesis and Purification

The most direct synthesis of **(2-Phenylquinolin-7-yl)methanol** is achieved through the selective reduction of its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocol: Reduction of 2-Phenylquinoline-7-carbaldehyde

This protocol outlines a robust method for the synthesis of **(2-Phenylquinolin-7-yl)methanol**.
[\[5\]](#)

Materials:

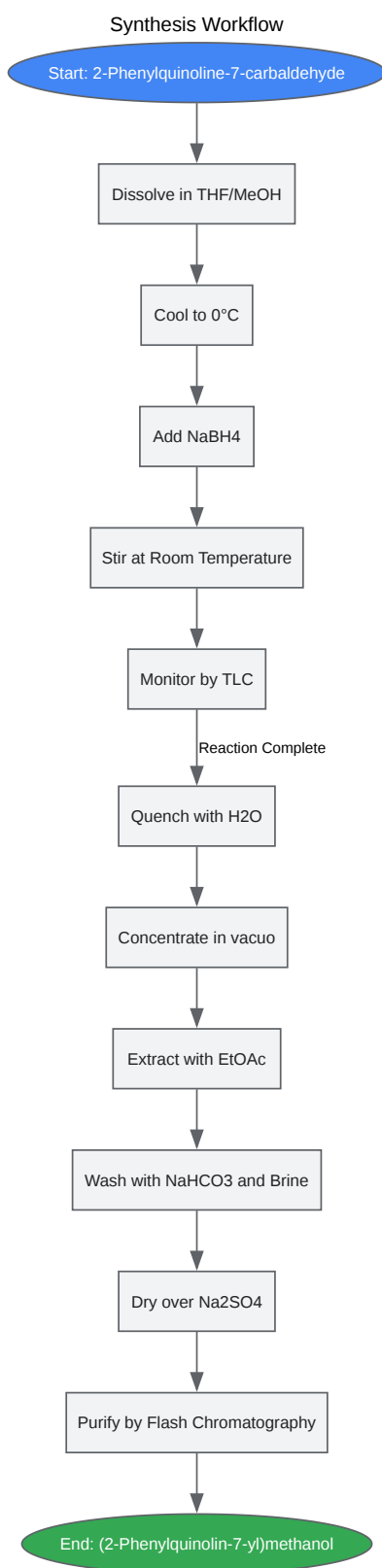
- 2-Phenylquinoline-7-carbaldehyde
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), anhydrous
- Ethyl acetate (EtOAc)
- Deionized water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for flash column chromatography
- Hexane
- Thin Layer Chromatography (TLC) plates

Procedure:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous MeOH.
 - Cool the solution to 0 °C using an ice bath.
- Reduction:
 - Slowly add sodium borohydride (2.0 eq) to the cooled solution in small portions over a period of 15 minutes.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
 - Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).
- Workup:
 - Cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of deionized water.
 - Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
 - To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel.

- Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
- Monitor the fractions by TLC and combine the pure fractions containing the desired product.
- Remove the solvent under reduced pressure to yield **(2-Phenylquinolin-7-yl)methanol** as a solid.

Workflow for the Synthesis of **(2-Phenylquinolin-7-yl)methanol**:



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Caption: A flowchart illustrating the key steps in the synthesis of **(2-Phenylquinolin-7-yl)methanol**.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **(2-Phenylquinolin-7-yl)methanol**.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Methods for Characterization

Method	Purpose	Expected Observations
^1H NMR	Structural confirmation and purity assessment.	The spectrum should show characteristic peaks for the aromatic protons of the quinoline and phenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. The aldehyde proton signal from the starting material should be absent.
^{13}C NMR	Confirmation of the carbon skeleton.	The spectrum should show the expected number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS)	Determination of molecular weight and confirmation of molecular formula.	The mass spectrum should exhibit a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC)	Purity determination and quantification.	A single major peak should be observed under appropriate chromatographic conditions, indicating a high degree of purity.
Melting Point Analysis	Assessment of purity and physical characterization.	A sharp melting point range is indicative of a pure compound.

Illustrative HPLC Protocol for Purity Analysis

While a specific protocol for **(2-Phenylquinolin-7-yl)methanol** is not detailed in the literature, a general HPLC method for related aromatic compounds can be adapted.^{[6][7]}

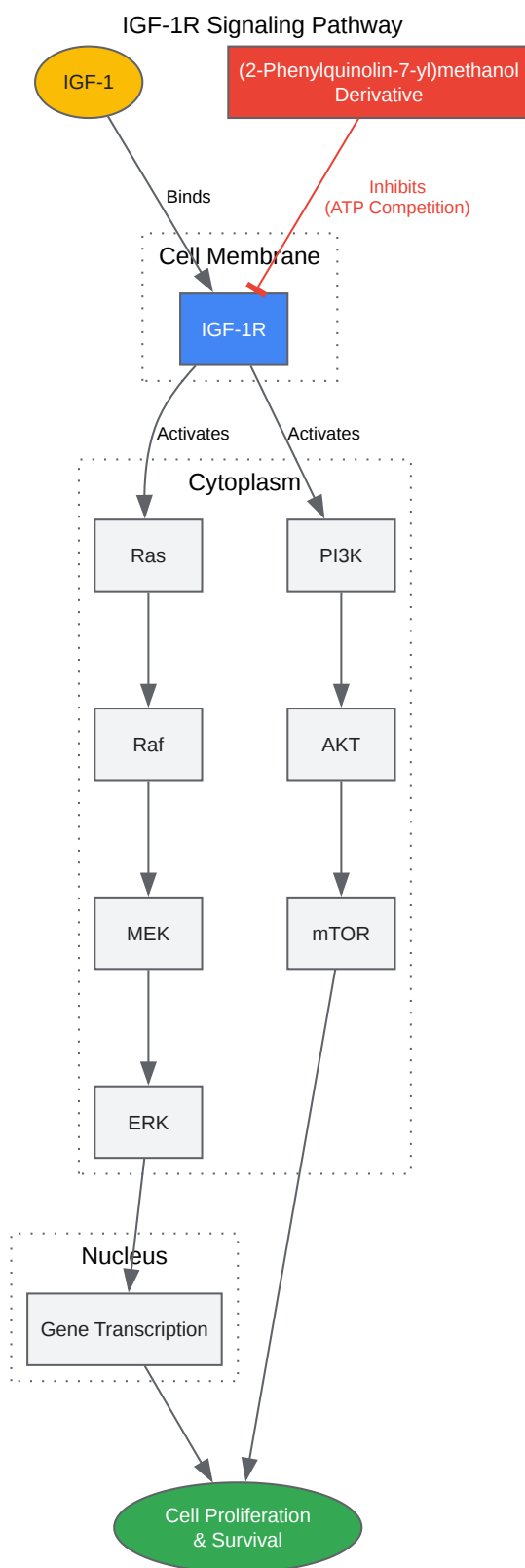
- System: Agilent 1260 Infinity II LC System or equivalent.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Formic Acid.
- Gradient: Start with 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 μ L.
- Detector: UV at 254 nm.
- Sample Preparation: 1 mg/mL solution in Acetonitrile.

Role in Drug Discovery: Targeting the IGF-1R Signaling Pathway

(2-Phenylquinolin-7-yl)methanol is a crucial building block for the synthesis of novel and potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).^{[8][9]} The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of numerous cancers.^[10]

Derivatives of **(2-Phenylquinolin-7-yl)methanol**, such as certain imidazo[1,5-a]pyrazines, have been shown to be effective IGF-1R inhibitors.^{[8][9]} These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

The IGF-1R Signaling Pathway and Point of Inhibition:



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Caption: A diagram of the IGF-1R signaling pathway, highlighting the point of inhibition by derivatives of **(2-Phenylquinolin-7-yl)methanol**.

Conclusion

(2-Phenylquinolin-7-yl)methanol is a valuable synthetic intermediate with direct relevance to the development of targeted cancer therapeutics. This guide provides a foundational understanding of its physicochemical properties and a detailed protocol for its synthesis and characterization. The elucidation of its role as a precursor to potent IGF-1R inhibitors underscores its importance for researchers in medicinal chemistry and drug discovery. Further experimental investigation is recommended to fully characterize all of its physicochemical parameters.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (2-Phenylquinolin-7-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613269#physicochemical-properties-of-2-phenylquinolin-7-yl-methanol]

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